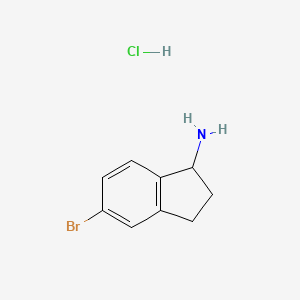

5-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride

CAS No.: 1197595-75-7

Cat. No.: VC2917735

Molecular Formula: C9H11BrClN

Molecular Weight: 248.55 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1197595-75-7 |

|---|---|

| Molecular Formula | C9H11BrClN |

| Molecular Weight | 248.55 g/mol |

| IUPAC Name | 5-bromo-2,3-dihydro-1H-inden-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H10BrN.ClH/c10-7-2-3-8-6(5-7)1-4-9(8)11;/h2-3,5,9H,1,4,11H2;1H |

| Standard InChI Key | GLGQSSHHFWJLAI-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1N)C=CC(=C2)Br.Cl |

| Canonical SMILES | C1CC2=C(C1N)C=CC(=C2)Br.Cl |

Introduction

5-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS 1197595-75-7) is a brominated indane derivative used as an intermediate in organic synthesis and pharmaceutical research. This hydrochloride salt form enhances stability and solubility for practical applications. Below is a detailed analysis of its properties, synthesis, and applications, supported by data from diverse sources.

Synthesis

The compound is synthesized via reductive amination of 5-bromo-1-indanone:

-

Procedure:

-

5-Bromo-1-indanone (100 g, 474 mmol) is dissolved in methanol (1.5 L).

-

Ammonium formate (300 g, 4.76 mol) is added, followed by NaBH₃CN (90 g, 1.43 mol).

-

The mixture is heated at 60°C for 2 hours, concentrated, and purified via silica gel chromatography (EA/PE, 1:10) to yield the product as a brown solid (64% yield) .

-

Key Reaction:

Physical and Chemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 278.2 ± 40.0 °C (Predicted) | |

| Density | 1.490 ± 0.06 g/cm³ (Predicted) | |

| pKa | 9.05 ± 0.20 (Predicted) | |

| Storage Conditions | 2–8°C (protect from light) | |

| Purity | 95–97% |

Applications and Research Utility

-

Pharmaceutical Intermediate: The bromine atom facilitates further functionalization (e.g., Suzuki couplings), making it valuable for drug discovery.

-

Chiral Chemistry: The (R)-enantiomer (CAS 1443238-61-6) is available for stereoselective synthesis, though specific biological activities remain underexplored .

-

Material Science: Used in ligand design for catalysis due to its rigid bicyclic structure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume